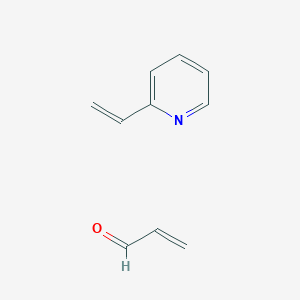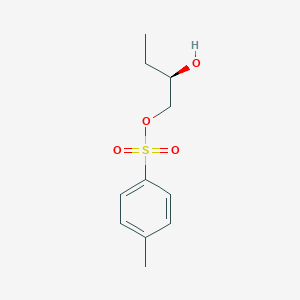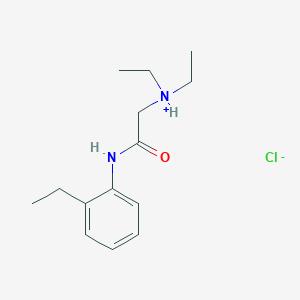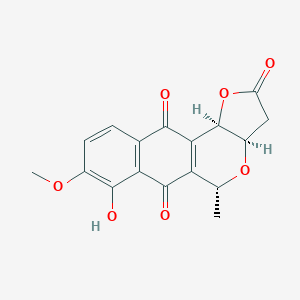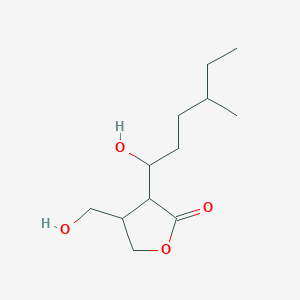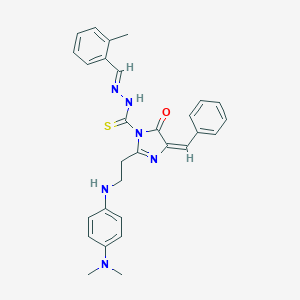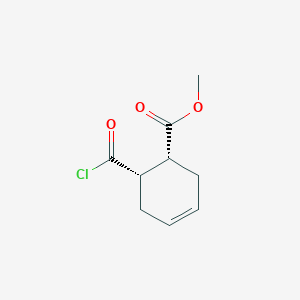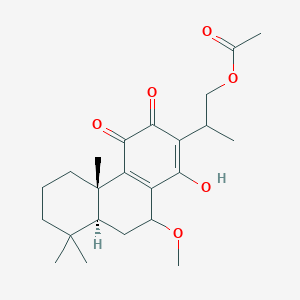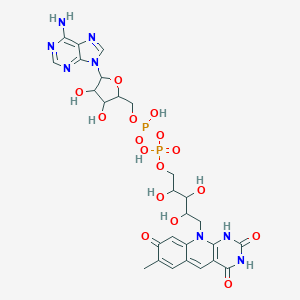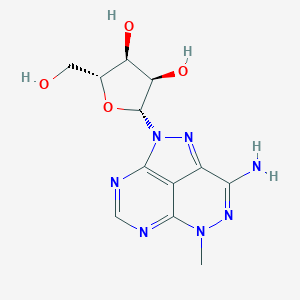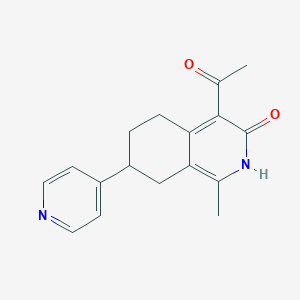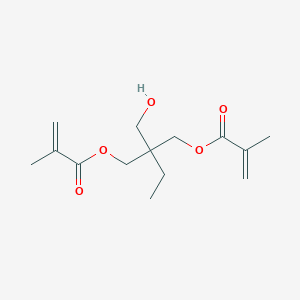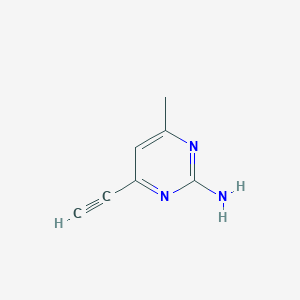
4-Ethynyl-6-methylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethynyl-6-methylpyrimidin-2-amine (EMPA) is a heterocyclic compound that has gained significant attention in the field of scientific research due to its potential in various applications. EMPA is a pyrimidine derivative that contains an ethynyl group at the 4-position and a methyl group at the 6-position. This compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Mécanisme D'action
4-Ethynyl-6-methylpyrimidin-2-amine has been shown to inhibit the activity of various kinases, including AKT, ERK, and JNK. 4-Ethynyl-6-methylpyrimidin-2-amine has also been shown to bind to G-quadruplex DNA and induce conformational changes, leading to the inhibition of telomerase activity. Additionally, 4-Ethynyl-6-methylpyrimidin-2-amine has been shown to intercalate into DNA and RNA, leading to changes in their secondary structures.
Effets Biochimiques Et Physiologiques
4-Ethynyl-6-methylpyrimidin-2-amine has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. 4-Ethynyl-6-methylpyrimidin-2-amine has also been shown to have neuroprotective effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-Ethynyl-6-methylpyrimidin-2-amine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 4-Ethynyl-6-methylpyrimidin-2-amine also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-Ethynyl-6-methylpyrimidin-2-amine, including its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammation. Further research is also needed to fully understand its mechanism of action and to develop more potent and selective analogs of 4-Ethynyl-6-methylpyrimidin-2-amine. Additionally, 4-Ethynyl-6-methylpyrimidin-2-amine has potential as a fluorescent probe for detecting nucleic acids, and further research is needed to optimize its properties for this application.
In conclusion, 4-Ethynyl-6-methylpyrimidin-2-amine is a promising compound for scientific research due to its potential in various applications. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on 4-Ethynyl-6-methylpyrimidin-2-amine is needed to fully understand its potential in different fields of scientific research.
Applications De Recherche Scientifique
4-Ethynyl-6-methylpyrimidin-2-amine has shown potential in various scientific research applications, including as a fluorescent probe for detecting nucleic acids, as a kinase inhibitor for cancer treatment, and as a ligand for G-quadruplex DNA. 4-Ethynyl-6-methylpyrimidin-2-amine has also been used in the synthesis of other compounds, such as 4-Ethynyl-6-methylpyrimidin-2-amine-DA, which has potential as an anti-inflammatory agent.
Propriétés
Numéro CAS |
103011-51-4 |
|---|---|
Nom du produit |
4-Ethynyl-6-methylpyrimidin-2-amine |
Formule moléculaire |
C7H7N3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
4-ethynyl-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C7H7N3/c1-3-6-4-5(2)9-7(8)10-6/h1,4H,2H3,(H2,8,9,10) |
Clé InChI |
INIUVFVMRGEURW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N)C#C |
SMILES canonique |
CC1=CC(=NC(=N1)N)C#C |
Synonymes |
2-Pyrimidinamine, 4-ethynyl-6-methyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)
